4-(Chloromethoxy)-1,1,1-trifluorobutane

Description

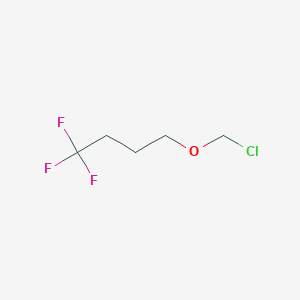

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClF3O |

|---|---|

Molecular Weight |

176.56 g/mol |

IUPAC Name |

4-(chloromethoxy)-1,1,1-trifluorobutane |

InChI |

InChI=1S/C5H8ClF3O/c6-4-10-3-1-2-5(7,8)9/h1-4H2 |

InChI Key |

RKPDFVQOCFTITL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)(F)F)COCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethoxy 1,1,1 Trifluorobutane

Precursor-Based Synthesis Strategies

A logical and common approach to synthesizing complex molecules is to start from a precursor that already contains a significant portion of the target structure. In the case of 4-(chloromethoxy)-1,1,1-trifluorobutane, a key precursor would be 4-hydroxy-1,1,1-trifluorobutane. This alcohol provides the basic trifluorobutane skeleton, with a hydroxyl group at the 4-position that can be subsequently converted to the desired chloromethoxy ether.

Synthesis from 1,1,1-Trifluorobutane (B1315801) Derivatives

The synthesis of the key intermediate, 4-hydroxy-1,1,1-trifluorobutane, can be approached from various starting materials. One potential route involves the use of Grignard reagents. For instance, the reaction of a propyl Grignard reagent with trifluoroacetaldehyde (B10831) could theoretically yield the secondary alcohol, 1,1,1-trifluoro-2-butanol. However, to obtain the desired 4-hydroxy-1,1,1-trifluorobutane, a different strategy is required.

A more direct approach would involve the hydroboration-oxidation of a terminal alkene bearing a trifluoromethyl group. For example, 4,4,4-trifluorobut-1-ene could be subjected to hydroboration with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic medium. This anti-Markovnikov addition of water across the double bond would yield the primary alcohol, 4-hydroxy-1,1,1-trifluorobutane. wikipedia.orgwikipedia.orgquora.com

Another potential, albeit less direct, precursor could be a derivative of 1,1,1-trifluorobutane itself. While 1,1,1-trifluorobutane is a relatively inert hydrocarbon, functionalization at the terminal methyl group is challenging. A more viable strategy would be to start with a pre-functionalized butane (B89635) derivative that can be converted to the desired alcohol.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 4,4,4-Trifluorobut-1-ene | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Hydroxy-1,1,1-trifluorobutane | Hydroboration-Oxidation |

| 3-(Trifluoromethyl)propyllithium | 1. Formaldehyde (B43269) 2. H₃O⁺ | 4-Hydroxy-1,1,1-trifluorobutane | Nucleophilic Addition |

Strategic Introduction of the Chloromethoxy Moiety

Once 4-hydroxy-1,1,1-trifluorobutane is obtained, the next critical step is the introduction of the chloromethoxy group. This transformation converts the terminal alcohol into a chloromethyl ether. Several methods are available for this purpose.

A classical method involves the reaction of the alcohol with formaldehyde and hydrogen chloride. orgsyn.org This reaction is typically carried out under acidic conditions. The compatibility of fluorinated alcohols with these conditions would need to be considered, as the electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the hydroxyl group.

Alternatively, chloromethyl methyl ether (MOM-Cl) can be used as a reagent to introduce the methoxymethyl (MOM) group, which can then be considered a protecting group or a precursor to the chloromethoxy group. wikipedia.orgwikipedia.org However, for the direct synthesis of the target compound, a more direct chloromethylation is desired.

A robust method for the in-situ generation of chloromethyl methyl ether involves the reaction of dimethoxymethane (B151124) with an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst. wikipedia.org The resulting chloromethyl methyl ether can then react with the fluorinated alcohol. Another approach is the use of a mixture of paraformaldehyde and hydrogen chloride. The reactivity of fluorinated alcohols in these systems would be a key factor for a successful synthesis. The unique properties of fluorinated alcohols, such as their increased acidity, might necessitate optimization of the reaction conditions. rsc.orgrsc.org

| Precursor | Reagents and Conditions | Product | Reaction Type |

| 4-Hydroxy-1,1,1-trifluorobutane | Formaldehyde, HCl | This compound | Chloromethylation |

| 4-Hydroxy-1,1,1-trifluorobutane | Dimethoxymethane, Acetyl Chloride, Lewis Acid | This compound | In-situ Chloromethylation |

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of this compound can also be designed using multi-step convergent or divergent strategies.

A divergent synthesis would start from a common intermediate that is then elaborated into different target molecules. In this context, 4-hydroxy-1,1,1-trifluorobutane could serve as a divergent intermediate, which could be converted not only to the target chloromethoxy ether but also to other derivatives by reacting the hydroxyl group with different electrophiles.

Fluorination and Chlorination Approaches

An alternative to starting with a pre-formed trifluorobutane skeleton is to construct it through strategic fluorination and chlorination reactions.

Trifluoromethylation Reactions for Backbone Construction

The trifluoromethyl group can be introduced into a molecule using various trifluoromethylating reagents. One possibility is to start with a suitable four-carbon building block and introduce the CF₃ group. For example, a carboxylic acid or its derivative could be a starting point.

While direct deoxytrifluoromethylation of alcohols is a developing area of research, it presents a potential future route. nih.gov More established methods often involve the use of trifluoromethyl-containing building blocks in coupling reactions.

Chemical Reactivity and Transformations of 4 Chloromethoxy 1,1,1 Trifluorobutane

Reactions of the Chloromethoxy Group

The chloromethoxy group, an α-chloro ether, is a particularly reactive functional group. The presence of the oxygen atom adjacent to the carbon bearing the chlorine atom significantly influences its reactivity, making it susceptible to a variety of transformations.

Nucleophilic Substitution Pathways

The carbon atom of the chloromethyl group in 4-(Chloromethoxy)-1,1,1-trifluorobutane is highly electrophilic and readily undergoes nucleophilic substitution reactions. This reactivity is enhanced by the adjacent oxygen atom, which can stabilize a developing positive charge on the carbon through resonance, facilitating both SN1 and SN2 pathways. As a primary alkyl halide, the SN2 mechanism is generally favored, involving a backside attack by a nucleophile and inversion of configuration. ucsb.edu

A wide range of nucleophiles can displace the chloride ion, leading to the formation of various derivatives. The Williamson ether synthesis, for example, can be employed using alkoxides to form new ethers. libretexts.orgmasterorganicchemistry.com Similarly, amines and cyanide ions can serve as effective nucleophiles to introduce nitrogen and carbon-containing functionalities, respectively. libretexts.orgyoutube.com

The general scheme for nucleophilic substitution is as follows:

CF₃-CH₂-CH₂-CH₂-O-CH₂-Cl + Nu⁻ → CF₃-CH₂-CH₂-CH₂-O-CH₂-Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

Interactive Table: Examples of Nucleophilic Substitution Reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

|---|---|---|

| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Ether |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | Primary Amine |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile |

It is important to note that reactions with aqueous nucleophiles like hydroxide (B78521) may lead to unstable hemiacetals that could decompose. youtube.com The choice of solvent is also crucial; polar aprotic solvents generally favor SN2 reactions. ucsb.edu

Elimination Reactions

In competition with nucleophilic substitution, this compound can also undergo elimination reactions, although this is generally less favored for primary halides. labster.com The E2 mechanism, a bimolecular elimination, would involve the abstraction of a proton from the carbon adjacent to the chloromethyl group by a strong, sterically hindered base, leading to the formation of a double bond. masterorganicchemistry.com

The conditions for the reaction play a critical role in determining the ratio of substitution to elimination products. The use of strong, bulky bases such as potassium tert-butoxide, and higher reaction temperatures, would favor the E2 elimination pathway over the SN2 substitution. libretexts.org The solvent also has an effect, with less polar solvents favoring elimination. libretexts.org

The E2 elimination reaction can be represented as:

CF₃-CH₂-CH₂-CH₂-O-CH₂-Cl + B⁻ → CF₃-CH₂-CH₂-CH=O-CH₂ + BH + Cl⁻

Where B⁻ represents a strong, stericky hindered base.

Interactive Table: Factors Favoring Elimination over Substitution.

| Factor | Condition Favoring Elimination |

|---|---|

| Base | Strong, sterically hindered (e.g., potassium tert-butoxide) |

| Temperature | Higher temperatures |

Derivatization to Diverse Functional Groups

The high reactivity of the chloromethoxy group makes this compound a versatile building block for the synthesis of a variety of functionalized molecules. Through nucleophilic substitution reactions, a wide array of functional groups can be introduced.

For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. docbrown.info Reaction with ammonia or primary amines yields the corresponding amines, which are important intermediates in many chemical syntheses. chemguide.co.uk The reaction with alkoxides, as part of the Williamson ether synthesis, is a common method for the preparation of unsymmetrical ethers. lumenlearning.com

Interactive Table: Derivatization of the Chloromethoxy Group.

| Reagent | Functional Group Introduced | Product Type |

|---|---|---|

| KCN in ethanol | -CN | Nitrile |

| NH₃ (excess) | -NH₂ | Primary Amine |

| R-ONa | -OR | Ether |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high electronegativity and steric bulk, which significantly influences the chemical properties of the molecule.

Potential for Further Fluorination or Defluorination Studies

The carbon-fluorine bonds in a trifluoromethyl group are exceptionally strong, making both further fluorination and defluorination challenging under standard laboratory conditions. The activation of C-F bonds typically requires specialized reagents and catalysts, such as transition metal complexes or strong Lewis acids, and often proceeds under harsh reaction conditions.

While the direct, selective defluorination of an aliphatic trifluoromethyl group is not a common transformation, recent advances in catalysis have shown that such processes are becoming increasingly feasible. These methods, however, are still largely in the realm of academic research and may not be readily applicable to a simple substrate like this compound without specific activating features in the molecule. Further research would be needed to explore the potential for selective C-F bond activation in this specific compound.

Reactivity of the Saturated Butane (B89635) Backbone of this compound

The chemical behavior of the saturated butane backbone in this compound is dictated by the strong inductive effect of the terminal trifluoromethyl group and the presence of the chloromethoxy ether functionality. The trifluoromethyl group, being a powerful electron-withdrawing moiety, significantly influences the bond strengths and electron density along the aliphatic chain. This electronic perturbation is a key factor in determining the regioselectivity and feasibility of reactions involving the C-H bonds of the butane skeleton.

Radical Reaction Mechanisms

The initiation of radical reactions on the butane backbone of this compound typically involves the abstraction of a hydrogen atom by a radical initiator, such as those generated from peroxides or through photolysis. The stability of the resulting carbon-centered radical intermediate is a crucial determinant of the reaction's regioselectivity. The trifluoromethyl group exerts a destabilizing effect on radicals at the α-position (C2) and a less pronounced, but still significant, deactivating effect on more distant C-H bonds.

The expected order of stability for the carbon-centered radicals formed upon hydrogen abstraction from the butane chain is influenced by both the inductive effect of the CF₃ group and standard hyperconjugation effects. The primary radical at the C4 position is the least stable, while the secondary radicals at C2 and C3 are comparatively more stable. However, the electron-withdrawing nature of the trifluoromethyl group will decrease the stability of the radical at C2 more significantly than at C3. Consequently, hydrogen abstraction is most likely to occur at the C3 position, which is electronically less deactivated by the CF₃ group and results in a more stable secondary radical compared to the primary radical at C4.

| Position of Radical | Structure | Key Influencing Factors | Predicted Relative Stability |

|---|---|---|---|

| C4 | CF₃CH₂CH₂ĊH₂OCH₂Cl | Primary radical | Low |

| C3 | CF₃CH₂ĊHCH₂OCH₂Cl | Secondary radical; less electronic deactivation by CF₃ group | High |

| C2 | CF₃ĊHCH₂CH₂OCH₂Cl | Secondary radical; significant destabilization by adjacent CF₃ group | Moderate |

Selective Functionalization at C2 or C3 Positions

Achieving selective functionalization at the C2 or C3 positions of the butane backbone of this compound presents a significant synthetic challenge due to the inert nature of C(sp³)-H bonds. However, modern synthetic methodologies offer potential pathways for such transformations, often guided by the subtle electronic and steric differences along the carbon chain.

Directed C-H Functionalization: While the subject molecule lacks a classical directing group for metal-catalyzed C-H activation, the ether oxygen could potentially coordinate to a transition metal catalyst, although this would likely favor functionalization at the C4 position or on the chloromethyl group.

Radical-based Functionalization: As discussed, radical abstraction is predicted to favor the C3 position. Trapping of this C3 radical with a suitable reagent would lead to selective functionalization at this site. For instance, in the presence of a halogen source, C3-halogenated products could be obtained.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the activation of C-H bonds. Through a hydrogen atom transfer (HAT) mechanism, a photocatalyst can selectively abstract a hydrogen atom from the butane chain. The regioselectivity would again be governed by the stability of the resulting radical, favoring the C3 position.

| Position | Potential Strategy | Rationale for Selectivity | Likely Outcome |

|---|---|---|---|

| C2 | Transition metal catalysis with specialized ligands | Ligand design could overcome the electronic deactivation of the CF₃ group. | Challenging but potentially feasible with catalyst development. |

| C3 | Radical-mediated reactions (e.g., Minisci-type reactions, photocatalysis) | Formation of the most stable secondary radical intermediate away from the strong inductive effect of the CF₃ group. | Higher probability of success compared to C2 functionalization. |

Multi-Component and Cascade Reactions

The structural features of this compound, namely the reactive chloromethoxy group and the trifluoromethyl-activated butane chain, make it a potential substrate for multi-component and cascade reactions. These reactions, which involve the formation of multiple bonds in a single synthetic operation, offer a highly efficient approach to complex molecule synthesis.

Multi-Component Reactions (MCRs): In a hypothetical MCR, the chloromethoxy group could serve as an electrophilic component. For instance, upon Lewis acid activation, the chloride could be displaced by a nucleophile, initiating a sequence of reactions. If a diene and another nucleophile are present, a complex adduct could be formed in a single step. The trifluoromethyl group would remain as a key structural motif in the final product, imparting its characteristic properties.

Cascade Reactions: A cascade reaction involving this compound could be initiated by the transformation of one of its functional groups, which then triggers a series of subsequent intramolecular or intermolecular reactions. For example, a radical reaction initiated on the butane backbone, as described in section 3.3.1, could be followed by an intramolecular cyclization or rearrangement, potentially involving the ether linkage. The design of such cascade reactions would depend on the specific reagents and conditions employed, which would guide the reaction pathway towards a desired complex molecular architecture.

The development of such complex transformations for this compound would be at the forefront of synthetic methodology, leveraging the unique reactivity imparted by its fluorinated and ether functionalities.

Lack of Publicly Available Research Hinders Mechanistic Investigation of this compound

Consequently, the elucidation of its reaction pathways, the study of its kinetics and rate laws, the use of isotope labeling for mechanistic insights, and the characterization of its transition states remain unaddressed in accessible scientific literature. The absence of this foundational research means that a detailed analysis, as outlined in the requested article structure, cannot be provided at this time.

The requested sections and subsections, which include:

Mechanistic Investigations of Reactions Involving 4 Chloromethoxy 1,1,1 Trifluorobutane

Transition State Characterization and Reaction Coordinate Analysis

all presuppose the existence of primary research data. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further investigation into chemical compound databases did not yield alternative names or synonyms for 4-(Chloromethoxy)-1,1,1-trifluorobutane that might have led to relevant research under a different identifier. This suggests that the compound may be a novel chemical entity, a rarely used intermediate, or that research concerning it is proprietary and not published in the public domain.

Therefore, until research on this compound is conducted and published, a comprehensive and authoritative article on the mechanistic investigations of its reactions cannot be written.

Theoretical and Computational Chemistry Studies

Analysis of Electronic Properties and Reactivity Descriptors:Key indicators of reactivity, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index, have not been calculated or reported for this molecule.

The absence of such fundamental computational data highlights a knowledge gap and an opportunity for future research. Theoretical and computational studies on 4-(Chloromethoxy)-1,1,1-trifluorobutane would provide valuable insights into its intrinsic properties and potential applications, complementing any future experimental investigations.

Advanced Analytical Methodologies for Research and Development

High-Resolution Mass Spectrometry for Product Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 4-(Chloromethoxy)-1,1,1-trifluorobutane, offering high accuracy and precision in mass measurement. mdpi.com This capability allows for the determination of the elemental composition of the parent molecule and its fragments, which is indispensable for structural elucidation and distinguishing it from isobaric interferences.

When subjected to ionization, typically through Electron Ionization (EI), the this compound molecule would undergo fragmentation. The resulting mass spectrum would display a pattern of fragment ions unique to its structure. While the molecular ion peak [M]⁺ may be weak or absent, characteristic fragments would arise from the cleavage of specific bonds. For instance, cleavage of the C-Cl bond, α-cleavage adjacent to the ether oxygen, and loss of the trifluoromethyl group are expected fragmentation pathways.

Table 1: Predicted Key Mass Fragments of this compound

| Fragment Structure | Nominal m/z | Predicted High-Resolution m/z | Description |

|---|---|---|---|

| [C₅H₈F₃OCl]⁺ | 176 | 176.0216 | Molecular Ion |

| [C₅H₈F₃O]⁺ | 141 | 141.0500 | Loss of Chlorine |

| [CH₂Cl]⁺ | 49 | 49.9821 | Chloromethyl cation |

| [C₄H₅F₃]⁺ | 109 | 109.0316 | Loss of Chloromethoxy group |

| [CF₃]⁺ | 69 | 68.9952 | Trifluoromethyl cation |

(Note: These are predicted values based on chemical structure and not from experimental data.)

For trace analysis, HRMS coupled with techniques like gas chromatography (GC-HRMS) provides exceptional sensitivity and selectivity, enabling the detection and quantification of this compound in complex environmental or biological samples at very low concentrations. mdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹⁹F NMR: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is particularly informative. The fluorine nuclei would likely appear as a triplet in the ¹⁹F spectrum due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. hmdb.ca

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons of the chloromethyl group (-OCH₂Cl) and the two methylene groups of the butyl chain (-OCH₂CH₂CH₂CF₃). The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the connectivity of the proton-bearing carbons. Similarly, the ¹³C NMR spectrum would display five unique signals corresponding to each carbon atom in the molecule.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations between atoms.

COSY: Would reveal the coupling relationships between protons on adjacent carbons in the butyl chain.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the butyl chain, the ether oxygen, and the chloromethyl group.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. The compound would be separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would then provide mass spectral data for identification, confirming the identity of the peak eluting at that retention time. canada.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile reaction mixtures or for analysis in non-volatile matrices, LC-MS could be employed. A reversed-phase HPLC method would separate compounds based on their polarity. This compound, being a moderately polar ether, would have a characteristic retention time on columns like a C18. The mass spectrometer detector offers high selectivity and sensitivity for quantification. This is particularly useful for monitoring reaction progress or quantifying the compound in complex sample matrices where GC might not be suitable.

Table 2: Typical Chromatographic Parameters for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Information Obtained |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer | Retention Time, Mass Spectrum |

| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | Mass Spectrometer | Retention Time, m/z Ratio |

(Note: These are typical parameters and would require optimization for this specific compound.)

X-ray Crystallography of Derivatives for Absolute Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration. Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction.

However, it is possible to determine its structure through the synthesis of a suitable crystalline derivative. For example, the reactive chloromethyl ether moiety could be used to react with a chiral, crystalline alcohol or carboxylic acid. This reaction would form a new, more complex molecule that is likely to be a solid and suitable for crystallization.

By analyzing the crystal structure of this derivative, the precise spatial arrangement of all atoms, including the 4-(trifluorobutoxy)methyl portion, can be determined. If a chiral reagent of known absolute configuration is used, the absolute configuration of any stereocenters that might be present or introduced can also be definitively established. This method provides the ultimate confirmation of the compound's constitution and configuration.

Applications of 4 Chloromethoxy 1,1,1 Trifluorobutane As a Synthetic Building Block and Reagent

Utilization in the Synthesis of Complex Fluorinated Organic Architectures

There is no available information to suggest that 4-(Chloromethoxy)-1,1,1-trifluorobutane is utilized in the synthesis of complex fluorinated organic architectures. The introduction of a trifluorobutyl group is a known strategy in medicinal and materials chemistry to enhance properties such as lipophilicity and metabolic stability. Typically, this is achieved using more established reagents. A hypothetical use for this compound would involve its role as an electrophile, where the chloromethoxy group acts as a leaving group precursor for the introduction of the 4,4,4-trifluorobutoxymethyl moiety onto a nucleophilic substrate. However, no such reactions have been reported in the scientific literature.

Applications in Polymer Chemistry and Materials Science (e.g., as a monomer or cross-linking agent precursor)

No studies have been published that describe the use of this compound in polymer chemistry or materials science. Fluorinated monomers are of significant interest for creating polymers with unique properties, such as low surface energy, high thermal stability, and chemical resistance. If this compound were to be used in this field, it would likely first be converted into a polymerizable derivative, for example, by replacing the chlorine atom with a vinyl or acrylic group. As a precursor to a cross-linking agent, the chloromethoxy group could potentially be used to form linkages between polymer chains. However, this remains a hypothetical application without any supporting research.

Development of Novel Reagents and Catalysts from its Structure

There is no evidence to suggest that this compound has been used as a platform for the development of novel reagents or catalysts. The development of new reagents often involves modifying a known chemical scaffold to fine-tune its reactivity or to introduce new functionalities. Given that the parent compound itself is not described in the literature, it follows that no derivatives have been developed for specialized applications in synthesis or catalysis.

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 4-(Chloromethoxy)-1,1,1-trifluorobutane and its derivatives must align with the principles of green chemistry, aiming to reduce environmental impact and improve safety. dovepress.comscienmag.com Traditional methods for creating similar structures often rely on hazardous reagents and produce significant waste. dovepress.com Research should focus on developing eco-friendly synthetic pathways. eurekalert.orgosaka-u.ac.jp

Key areas for investigation include:

Catalytic Processes: Moving away from stoichiometric reagents towards catalytic systems can drastically reduce waste. sciencedaily.com Research into novel catalysts, potentially based on earth-abundant metals or organocatalysts, for the key bond-forming steps could lead to more efficient and sustainable processes.

Safer Reagents and Solvents: Future synthetic routes should avoid highly toxic materials like bis(chloromethyl) ether, which can be a contaminant in classical syntheses of chloromethyl ethers. wikipedia.org A promising approach involves the in situ generation of the chloromethyl ether from safer precursors like dimethoxymethane (B151124) and an acyl chloride, catalyzed by minute quantities of a Lewis acid. organic-chemistry.org Furthermore, replacing conventional volatile organic solvents with greener alternatives such as ionic liquids or supercritical fluids should be explored.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. Developing a continuous flow synthesis for this compound would represent a significant advancement over traditional batch processing.

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound.

Discovery of Unprecedented Reactivity Patterns

The juxtaposition of the electron-withdrawing trifluoromethyl (CF₃) group and the reactive chloromethoxy group suggests that this compound could exhibit unique reactivity. nih.govsolubilityofthings.com The CF₃ group is known for its high electronegativity and metabolic stability, which can profoundly influence the electronic properties of the rest of the molecule. mdpi.com The chloromethoxy group, meanwhile, is a potent alkylating agent, often used for introducing the methoxymethyl (MOM) protecting group. wikipedia.org

Future research should systematically explore the reactivity of this compound:

Nucleophilic Substitution: The chloromethoxy moiety is expected to be highly susceptible to nucleophilic attack. Studies should investigate its reactions with a wide array of nucleophiles (O, N, S, C-based). The strong inductive effect of the distal CF₃ group may modulate the reaction mechanism, potentially favoring SN1-like pathways by stabilizing a transient carbocationic intermediate. acs.org

Lewis Acid Catalysis: The interaction with Lewis acids could activate the C-Cl bond, facilitating reactions with weaker nucleophiles or initiating Friedel-Crafts-type alkylations on aromatic systems.

Radical Chemistry: The influence of the CF₃ group on radical formation at adjacent positions is an unexplored area. Investigating radical-initiated reactions could unveil novel transformations and provide access to new classes of fluorinated compounds.

Elimination Reactions: Under basic conditions, the potential for elimination reactions should be explored, which could lead to the formation of novel unsaturated fluorinated ethers.

Table 2: Proposed Reactivity Studies for this compound.

Computational Design and Prediction of New Transformations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. cas.cn For this compound, computational methods can provide invaluable insights into its structure, stability, and reactivity before experiments are conducted.

Future computational research should focus on:

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), researchers can model potential reaction pathways, calculate the energies of transition states, and predict activation barriers. researchgate.net This can help identify the most feasible reaction conditions and predict the outcomes of unexplored transformations.

Predicting Spectroscopic Properties: Calculating NMR spectra, vibrational frequencies, and other spectroscopic data can aid in the characterization of the molecule and its reaction products.

Machine Learning Applications: As data becomes available, machine learning models could be trained to predict the reactivity of this compound with various substrates or to forecast the properties of its derivatives. rsc.orgnih.gov This approach can rapidly screen virtual libraries of reactants to identify promising candidates for synthesis. nih.gov

Table 3: Potential Applications of Computational Chemistry in Researching this compound.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To efficiently explore the synthetic potential and reactivity of this compound, modern automation and high-throughput experimentation (HTE) techniques are indispensable. rsc.org These platforms allow for a large number of experiments to be performed in parallel, dramatically accelerating the optimization of reaction conditions and the discovery of new reactions. nih.govwhiterose.ac.uk

Future research should leverage these technologies:

Automated Reaction Optimization: Automated flow reactors can be programmed to systematically vary parameters such as temperature, residence time, reactant ratios, and catalyst loading. rsc.org This allows for the rapid identification of optimal conditions for the synthesis of this compound or its use in subsequent reactions.

High-Throughput Screening (HTS): HTS platforms using microtiter plates can be employed to screen a wide range of catalysts, solvents, and reaction partners simultaneously. The presence of the trifluoromethyl group allows for the use of ¹⁹F-NMR as a rapid and clean screening tool, as the ¹⁹F signal is highly sensitive to changes in the chemical environment and exists in a spectral region free from background noise. acs.orgacs.orgresearchgate.netadelphi.eduresearchgate.net

Library Synthesis: Once optimal reaction conditions are identified, automated platforms can be used to synthesize libraries of derivatives for screening in materials science or medicinal chemistry applications. chemrxiv.org

Table 4: Example of a High-Throughput Experimentation Setup for Optimizing a Nucleophilic Substitution Reaction.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Chloromethoxy)-1,1,1-trifluorobutane, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₄H₆ClF₃O , with a molecular weight of 180.54 g/mol. Key properties include:

Q. What synthetic methods are recommended for preparing this compound?

- Answer : A plausible route involves nucleophilic substitution between a trifluorobutanol precursor and chloromethoxylating agents (e.g., chloromethyl ethers). Key steps include:

- Reagent selection : Use potassium carbonate as a base to deprotonate the hydroxyl group in the trifluorobutanol intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) and confirm purity using GC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., δ 3.8–4.2 ppm for CH₂Cl and δ 4.5–5.0 ppm for CF₃).

- GC-MS : Confirm molecular ion peaks (m/z ~180) and fragmentation patterns (e.g., loss of Cl or CF₃ groups).

- IR Spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹) and C-O-C vibrations (~1050 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Engineering controls : Use fume hoods with local exhaust to mitigate inhalation risks.

- PPE : Nitrile gloves, safety goggles, and vapor-resistant lab coats.

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

- Answer : Cross-validate data using multi-technique approaches :

- Compare experimental boiling points (e.g., 87°C ) with computational predictions (e.g., COSMO-RS simulations).

- Use differential scanning calorimetry (DSC) to confirm thermal stability thresholds.

- Reconcile NMR shifts with density functional theory (DFT)-calculated chemical environments .

Q. What reaction mechanisms govern the hydrolytic stability of this compound under varying pH conditions?

- Answer : The chloromethoxy group is susceptible to acid- or base-catalyzed hydrolysis :

- Acidic conditions : Protonation of the ether oxygen leads to C-O bond cleavage, forming trifluorobutanol and HCl.

- Basic conditions : OH⁻ nucleophilic attack displaces chloride, yielding a trifluorobutoxide intermediate.

- Methodology : Monitor hydrolysis kinetics via conductivity measurements or HPLC under controlled pH (2–12) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., chloromethoxy carbon).

- Frontier molecular orbital (FMO) analysis : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing HOMO-LUMO gaps.

- Solvent effects : Use COSMO solvation models to simulate reactivity in polar aprotic solvents (e.g., DMF) .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Answer :

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ether protection for hydroxyl intermediates).

- Catalyst optimization : Use Pd(PPh₃)₄ or CuI to enhance selectivity in cross-couplings.

- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect undesired byproducts (e.g., elimination to alkenes) .

Notes on Evidence Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.